molecular formula C12H11FO4 B2973595 Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate CAS No. 741286-49-7

Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate

Cat. No. B2973595
CAS RN: 741286-49-7
M. Wt: 238.214
InChI Key: WSBMAIRNVYYQKO-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate” is an organic compound that contains an ethyl group, a fluorophenyl group, and a dioxobutanoate group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and structure. While specific reactions for “Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate” are not available, similar compounds like pinacol boronic esters are known to undergo protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. While specific properties for “Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate” are not available, a similar compound, (4-(Ethylcarbamoyl)-3-fluorophenyl)boronic acid, is known to be a solid .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Stereochemical Synthesis : Ethyl 4-aryl-2,4-dioxobutanoates, a category which includes Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate, have been used in stereoselective synthesis processes. For example, they undergo stereoselective intramolecular Wittig reactions to yield cyclobutene derivatives, which are significant for producing electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).

  • Enzyme-Catalyzed Reactions : This compound has been used in enzyme-catalyzed asymmetric reductions. In one study, the reduction of ethyl 4-chloro-3-oxobutanoate (structurally similar to the fluorophenyl variant) was examined in an organic solvent-water diphasic system using microbial aldehyde reductase (Shimizu et al., 1990).

  • Formation of Novel Compounds : The reactions of ethyl 4-aryl-2,4-dioxobutanoates have led to the formation of various novel compounds like 5-(2-aryl-2-oxoethyl)-6-oxo-1,6-dihydropyrazine derivatives and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives, showcasing its utility in creating diverse chemical structures (Moloudi et al., 2018).

Synthesis of Cyclobutene Derivatives

Ethyl 4-aryl-2,4-dioxobutanoates are used in the synthesis of cyclobutene derivatives through a three-component and one-pot reaction. This method offers a straightforward and efficient route to produce these derivatives in high yields, demonstrating the compound's role in facilitating complex chemical syntheses (Aboee-Mehrizi et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. While specific information on “Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate” is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. While specific information on “Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate” is not available, similar compounds have been associated with skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBMAIRNVYYQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-fluorophenyl)-2,4-dioxobutanoate

Synthesis routes and methods

Procedure details

To a solution of sodium ethoxide (123 g, 362 mmol) in ethanol (300 mL) at 0° C. was added a solution of diethyl oxalate (49.4 mL, 362 mmol) in ethanol (25 mL) and the resulting solution was stirred for 10 min. 1-(3-Fluorophenyl)ethanone (50 g, 362 mmol) in ethanol (25 mL) was added and the reaction mixture was stirred at room temperature for 16 h. Ethanol was distilled off under reduced pressure and the residue obtained was quenched with ice cold water and the brown product was filtered. This crude product was purified by ISCO using 220 g silica gel column and 20% ethyl acetate in hexane as eluent. The combined fractions were concentrated to afford Intermediate 4A (62.5 g, 73%). MS(ES): m/z=239 [M+H]+; 1H NMR (400 MHz, CDCl3) δ ppm 15.13 (bs, 1H), 7.77-7.83 (m, 1H), 7.67-7.73 (m, 1H), 7.51 (td, J=8.03, 5.48 Hz, 1H), 7.29-7.37 (m, 1H), 7.28 (s, 1H), 4.43 (q, J=7.18 Hz, 2H), 1.40-1.47 (m, 3H).
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
49.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
73%

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